molecular formula C19H22Cl2N4O4S B2812517 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1323432-08-1

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No. B2812517
CAS RN: 1323432-08-1
M. Wt: 473.37
InChI Key: XYSKGZKCUYOIHW-UHFFFAOYSA-N
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Description

This compound is a chemical substance that can be identified by its unique molecular structure . It contains several functional groups, including a benzo[d]thiazol-2-yl group, a morpholinoethyl group, and an isoxazole-5-carboxamide group . The compound also contains a chlorine atom and a methoxy group attached to the benzo[d]thiazol-2-yl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other reagents . The intermediate compounds are then treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. The benzo[d]thiazol-2-yl group is a heterocyclic aromatic ring system, which is known to contribute to the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces . The morpholinoethyl group and the isoxazole-5-carboxamide group are also key components of the molecular structure .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential as a quorum sensing inhibitor . Additionally, further studies could be conducted to fully understand its physical and chemical properties, safety and hazards, and potential applications in various fields.

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S.ClH/c1-12-11-15(28-22-12)18(25)24(6-5-23-7-9-27-10-8-23)19-21-16-14(26-2)4-3-13(20)17(16)29-19;/h3-4,11H,5-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSKGZKCUYOIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

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